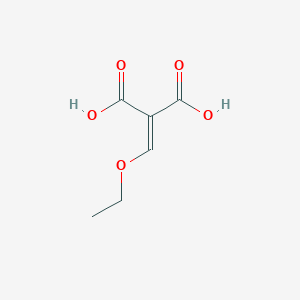

Ethoxymethylenemalonic acid

Description

Structure

3D Structure

Properties

CAS No. |

88172-36-5 |

|---|---|

Molecular Formula |

C6H8O5 |

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2-(ethoxymethylidene)propanedioic acid |

InChI |

InChI=1S/C6H8O5/c1-2-11-3-4(5(7)8)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

YIFCWYUSYGFFMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Diethyl Ethoxymethylenemalonate

Historical and Classical Synthesis Routes

The foundational methods for synthesizing diethyl ethoxymethylenemalonate were established in the early to mid-20th century, primarily relying on condensation reactions. These early procedures laid the groundwork for subsequent improvements in yield and purity.

Condensation Reactions with Orthoesters and Anhydrides

The classical and most widely recognized method for preparing diethyl ethoxymethylenemalonate involves the condensation of diethyl malonate with an orthoester, typically triethyl orthoformate, in the presence of acetic anhydride (B1165640). Foundational work in the 1930s established the principles for condensing orthoesters with malonic esters, paving the way for the synthesis of alkylidene malonates.

A common procedure involves heating a mixture of diethyl malonate, triethyl orthoformate, and acetic anhydride. orgsyn.org The acetic anhydride serves as a dehydrating agent, removing the ethanol (B145695) formed during the reaction and driving the equilibrium towards the product. This multi-step heating process, often conducted at temperatures between 104°C and 130°C, ultimately yields the desired product. The reaction proceeds through an intermediate, ethyl diethoxymethylmalonate, which is then converted to diethyl ethoxymethylenemalonate upon further heating. orgsyn.org

Table 1: Classical Synthesis of Diethyl Ethoxymethylenemalonate

| Reactant 1 | Reactant 2 | Reagent | Catalyst | Temperature | Yield |

|---|

Note: The yield is based on the amount of unrecovered diethyl malonate.

Early Catalytic Approaches

Early synthetic routes for diethyl ethoxymethylenemalonate often employed catalysts to improve reaction rates and yields. A notable early catalytic approach involved the use of anhydrous zinc chloride. orgsyn.org In this method, a small amount of zinc chloride is added to the reaction mixture of diethyl malonate, triethyl orthoformate, and acetic anhydride. The zinc chloride, a Lewis acid, is thought to facilitate the reaction, although its precise role in the mechanism has been a subject of discussion. stackexchange.com The use of such catalysts was a significant step in optimizing the synthesis, leading to higher yields of a purer product compared to non-catalyzed reactions. orgsyn.org

Modernized and Improved Synthetic Strategies

While the classical methods are still in use, modern organic synthesis has driven the development of more efficient, and catalytically advanced routes to produce diethyl ethoxymethylenemalonate. These strategies focus on improving yield, reducing reaction times, and employing more sophisticated catalytic systems.

Catalytic Carbon Monoxide-Based Routes

Information on catalytic carbon monoxide-based routes for the specific synthesis of diethyl ethoxymethylenemalonate is not prominently available in the reviewed literature. This area may represent a niche or less common approach compared to the more established condensation methods.

Utilization of Crown Ethers and Alkali Metal Salts

The use of crown ethers and alkali metal salts in the synthesis of diethyl ethoxymethylenemalonate is not a widely documented strategy in the primary synthetic literature for this specific compound.

Acid-Catalyzed Condensation Mechanisms

A significant advancement in the synthesis of diethyl ethoxymethylenemalonate has been the development and understanding of acid-catalyzed condensation reactions. These methods often provide a more direct and efficient route to the final product. The synthesis can be effectively achieved through the condensation of diethyl malonate and triethyl orthoformate with the aid of an acid catalyst. google.com

The mechanism of this acid-catalyzed reaction is believed to initiate with the acidic ionization of triethyl orthoformate to form a carbocation. google.com This highly reactive species then readily reacts with diethyl malonate. The subsequent elimination of ethanol from the intermediate leads to the formation of diethyl ethoxymethylenemalonate. stackexchange.comgoogle.com The carbocation formed during this process is stabilized by the neighboring ethoxy group, facilitating the reaction. stackexchange.com

Various acid catalysts have been explored, including loaded ionic catalysts. These can consist of anions such as trifluoromethanesulfonate, p-toluenesulfonate, and perchlorate, among others, on a solid support. google.com The use of such catalysts can lead to stable and high-yield reactions. google.com

Table 2: Comparison of Synthetic Approaches

| Method | Key Reagents | Catalyst | Key Advantages |

|---|---|---|---|

| Classical Condensation | Diethyl malonate, Triethyl orthoformate, Acetic anhydride | Zinc chloride | Established and well-documented procedure. |

| Acid-Catalyzed Condensation | Diethyl malonate, Triethyl orthoformate | Loaded ionic catalysts (e.g., trifluoromethanesulfonate) | Potentially higher efficiency and yield. google.com |

Flow Chemistry Applications for Continuous Synthesis

The transition from batch processing to continuous flow manufacturing marks a significant advancement in the synthesis of Diethyl Ethoxymethylenemalonate (DEEM). This methodology offers superior control over reaction parameters, leading to improved safety, consistency, and efficiency. nih.gov Continuous flow systems for DEEM production typically involve the condensation reaction of diethyl malonate and triethyl orthoformate within a fixed-bed reactor containing a supported catalyst.

In a typical setup, reactant solutions are pumped continuously through reactor coils or microfluidic chips. mit.edu The residence time, which is crucial for reaction completion, is precisely controlled by the flow rate and the reactor volume. mit.edu This approach allows for excellent heat transfer and rapid mixing, minimizing the formation of byproducts. nih.gov One patented continuous process describes feeding triethyl orthoformate and diethyl malonate into a series of reactors containing a supported ionic catalyst, such as copper acetate (B1210297) and manganese chloride on a ZSM-5 molecular sieve. guidechem.com The ethanol byproduct is continuously removed via reactive distillation to drive the reaction forward. guidechem.com

This continuous approach not only increases throughput but also enhances safety by minimizing the volume of hazardous materials present at any given time. nih.gov The ability to operate for extended periods without shutdown for cleaning or setup makes it highly suitable for industrial-scale production. guidechem.com

Table 1: Example Parameters for Continuous Synthesis of Diethyl Ethoxymethylenemalonate

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Diethyl Malonate, Triethyl Orthoformate | guidechem.com |

| Catalyst | Supported Ionic Catalyst on ZSM-5 Sieve | guidechem.com |

| Reactor Type | Series of Continuous Reactors with Falling-Film Evaporators | guidechem.com |

| Initial Feed Rate | ~45 kg/hr (each reactant) | guidechem.com |

| Reaction Temperature | 145-170 °C | guidechem.com |

| Pressure | -0.03 to -0.09 MPa (Vacuum) | guidechem.com |

| Product Output Rate | ~62-65 kg/hr | guidechem.com |

| Product Purity | >98.0% | guidechem.com |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for accelerating reaction rates, improving yields, and enhancing selectivity. nih.gov While its specific application to the primary condensation of diethyl malonate with triethyl orthoformate is not extensively reported, its utility in related malonate chemistry is well-documented and suggests significant potential. researchgate.net Microwave-assisted protocols often lead to dramatic reductions in reaction time compared to conventional heating methods. nih.gov

For instance, in the related α-arylation of diethyl malonate, microwave irradiation reduced reaction times from hours to just minutes, achieving high yields. researchgate.net In one study, the coupling of aryl halides with diethyl malonate in the presence of a copper catalyst under microwave irradiation at 90°C was complete in 20-30 minutes, yielding the desired product in over 90% yield. researchgate.net Such protocols typically utilize sealed vessels, allowing for temperatures to exceed the solvent's boiling point, thereby further accelerating the reaction. nih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

Table 2: Comparative Data for Conventional vs. Microwave-Assisted α-Arylation of Diethyl Malonate

| Method | Catalyst System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Cu(OTf)₂, Picolinic Acid, Cs₂CO₃ | 90 °C | 2 hours | ~80% | researchgate.net |

| Microwave Irradiation | Cu(OTf)₂, Picolinic Acid, Cs₂CO₃ | 90 °C | 20 min | >90% | researchgate.net |

Data is analogous from a related reaction to illustrate the potential benefits of microwave assistance.

Solvent-Free Reaction Environments

Conducting reactions in a solvent-free environment represents a key objective of green chemistry, as it eliminates waste associated with solvent use and simplifies product purification. tandfonline.com While a completely solvent-free and catalyst-free method for the primary synthesis of DEEM from diethyl malonate and triethyl orthoformate is not widely documented, research into similar reactions demonstrates the feasibility of this approach. researchgate.net

For example, the synthesis of polysubstituted-2-pyridones has been achieved through the reaction of enamino esters with DEEM under catalyst- and solvent-free conditions. researchgate.net These reactions proceed by simply heating the neat mixture of reactants, leading to moderate-to-good yields and providing a rapid and clean synthetic route. researchgate.net

The traditional synthesis of DEEM often utilizes a large excess of acetic anhydride, which acts as both a reagent and a solvent. orgsyn.org This method suffers from poor atom economy and generates significant waste. google.com The development of solvent-free alternatives, likely requiring a highly efficient and reusable solid catalyst, remains an important goal for improving the environmental profile of DEEM synthesis. mdpi.com The primary challenges in developing such a process include ensuring adequate mixing of reactants and managing the reaction exothermicity without a solvent to act as a heat sink. tandfonline.com

Green Chemistry Principles in Diethyl Ethoxymethylenemalonate Synthesis

The application of green chemistry principles to the synthesis of DEEM is crucial for developing sustainable industrial processes. This involves a holistic approach that considers atom economy, reaction conditions, and waste management.

Atom Economy and Waste Minimization

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. tamu.edu The traditional synthesis of DEEM, which involves reacting diethyl malonate and triethyl orthoformate with a large amount of acetic anhydride, has a notably poor atom economy. This is due to the formation of ethyl acetate as a byproduct and the difficulty in recovering the acetic anhydride. google.com

Reaction 1: Traditional Synthesis using Acetic Anhydride Diethyl Malonate + Triethyl Orthoformate + Acetic Anhydride → Diethyl Ethoxymethylenemalonate + 2 Ethyl Acetate

A more modern and atom-economical approach utilizes the reaction of diethyl malonate with ethyl formate (B1220265) or carbon monoxide in the presence of a catalyst. google.com This method incorporates a greater proportion of the reactant atoms into the final product, thus generating less waste. google.com

Reaction 2: Greener Synthesis using Ethyl Formate Diethyl Malonate + Ethyl Formate + Ethanol --(Base)--> Diethyl Ethoxymethylenemalonate + Formate Salt + Water

Metrics such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used to quantify waste generation. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the product. tudelft.nlnih.gov By optimizing reactions to improve atom economy and reduce solvent use, the E-Factor and PMI for DEEM synthesis can be significantly lowered. nih.gov For example, redesigning the synthesis of sildenafil (B151) citrate (B86180) (Viagra™) reduced the E-Factor from 105 to 7. nih.gov

Table 3: Green Chemistry Metrics Comparison

| Metric | Definition | Ideal Value | Application to DEEM Synthesis |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 100% | Higher for methods using ethyl formate vs. acetic anhydride. |

| E-Factor | Mass of Waste / Mass of Product | 0 | Lowered by minimizing byproducts and solvent waste. |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Reduced by recycling solvents and using less material overall. |

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the development of reaction conditions that are less hazardous to human health and the environment. This includes the use of safer solvents and the replacement of toxic or corrosive catalysts. researchgate.net In DEEM synthesis, traditional catalysts like anhydrous zinc chloride pose environmental risks. orgsyn.org

Current research focuses on developing environmentally benign catalysts, such as supported ionic liquids or solid acid catalysts. google.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. mdpi.comresearchgate.net For example, solid acid catalysts derived from waste materials, such as sulfonated carbon from cigarette filters, have been successfully used in esterification reactions, demonstrating a promising avenue for sustainable catalyst development. nih.gov

Furthermore, replacing traditional organic solvents with greener alternatives or adopting solvent-free conditions can significantly improve the environmental footprint of the synthesis. tandfonline.com When solvents are necessary, using recyclable and less toxic options like ethanol is preferred. google.com

Solvent Recycling and Waste Stream Management Strategies

Effective management of solvents and waste streams is critical for the economic and environmental viability of large-scale chemical production. alaquainc.com In the pharmaceutical and fine chemical industries, solvents can account for a significant portion of the total mass in a process and are a major contributor to waste. tandfonline.com

Solvent recovery and recycling are essential strategies for waste minimization. nih.gov Common techniques used in the pharmaceutical industry that are applicable to DEEM synthesis include:

Distillation: This is the most common method for purifying used solvents, separating them based on differences in boiling points. alaquainc.comrcmt.com Fractional distillation can be used for multi-component solvent mixtures. rcmt.com

Pervaporation: A membrane-based process that is highly efficient for breaking azeotropes or removing small amounts of water from organic solvents. mdpi.com

Adsorption: Using materials like activated carbon to remove specific impurities, colors, or odors from a solvent before it is reused. alaquainc.com

Reaction Chemistry and Mechanistic Elucidation of Diethyl Ethoxymethylenemalonate

Fundamental Reactivity Patterns

Diethyl ethoxymethylenemalonate (DEEMM) is a highly functionalized organic compound that serves as a key building block in the synthesis of a wide array of heterocyclic compounds and other complex molecules. innospk.comcymitquimica.com Its reactivity is primarily dictated by the presence of multiple electrophilic and nucleophilic centers, which allow it to participate in a variety of chemical transformations.

Role as a Michael Acceptor in Conjugate Additions

One of the most prominent features of diethyl ethoxymethylenemalonate is its ability to act as a Michael acceptor. cymitquimica.com The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This conjugate addition, known as the Michael reaction, is a fundamental carbon-carbon bond-forming process. libretexts.orglibretexts.org

In a typical Michael addition, a nucleophile, such as an enolate, attacks the β-carbon of DEEMM, leading to the formation of a new carbon-carbon bond. This reaction is widely employed in organic synthesis to construct more complex molecular frameworks. libretexts.orglibretexts.org The versatility of the Michael reaction allows for the use of a broad range of nucleophiles, leading to a diverse set of products. researchgate.net

Table 1: Examples of Michael Acceptors and Donors

| Role | Example Compound | Key Feature |

|---|---|---|

| Michael Acceptor | Diethyl ethoxymethylenemalonate | α,β-unsaturated carbonyl compound |

| Michael Donor | Diethyl malonate | Active methylene (B1212753) compound forming a stable enolate |

Cyclization Reactions and Complex Structure Formation

The multifunctional nature of diethyl ethoxymethylenemalonate makes it an excellent substrate for cyclization reactions, leading to the formation of various heterocyclic systems. innospk.com Its capacity to undergo reactions with dinucleophilic species allows for the construction of complex ring structures. These reactions are pivotal in the synthesis of pharmaceuticals and other biologically active molecules. For instance, DEEMM is a key intermediate in the production of fluoroquinolone antibiotics like Norfloxacin. innospk.com The ability to form intricate molecular architectures through cyclization highlights the compound's importance in synthetic organic chemistry. innospk.com

Condensation and Elimination Reactions

Condensation reactions involving diethyl ethoxymethylenemalonate are common, often followed by the elimination of a small molecule, such as ethanol (B145695). google.com The synthesis of DEEMM itself involves a condensation reaction between diethyl malonate and triethyl orthoformate, with the subsequent elimination of ethanol. google.com In many of its reactions, the ethoxy group acts as a good leaving group, facilitating elimination steps that drive the reaction forward. orgsyn.org For example, under certain conditions, diethyl ethoxymethylenemalonate can undergo elimination of ethanol to form diethyl methylenemalonate. orgsyn.org

Investigations into Named Reactions

The unique reactivity of diethyl ethoxymethylenemalonate has led to its use in several named reactions, the most notable of which is the Gould-Jacobs reaction for the synthesis of quinolines.

The Gould-Jacobs Reaction: Comprehensive Mechanistic Analysis

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.orgwikiwand.comdbpedia.org The process begins with the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermal cyclization and subsequent saponification and decarboxylation to yield the final quinoline (B57606) product. wikipedia.orgwikiwand.com

The mechanism of the Gould-Jacobs reaction commences with a nucleophilic attack from the nitrogen atom of the aniline on the β-carbon of the diethyl ethoxymethylenemalonate. wikipedia.orgwikiwand.comwikipedia.org This step is a conjugate addition, similar to the Michael reaction. Following the initial nucleophilic attack, a proton transfer occurs. The reaction intermediate then undergoes the elimination of an ethanol molecule to form an anilidomethylenemalonate ester. wikipedia.orgwikipedia.org This condensation product is a key intermediate in the pathway to quinoline formation. wikipedia.org A subsequent thermal 6-electron cyclization reaction occurs, followed by the elimination of a second molecule of ethanol, leading to the formation of the quinoline ring system. wikipedia.orgwikiwand.comwikipedia.org

Table 2: Mechanistic Steps of the Gould-Jacobs Reaction

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Nucleophilic Attack | The amine nitrogen of aniline attacks the β-carbon of diethyl ethoxymethylenemalonate. wikipedia.orgwikiwand.comwikipedia.org |

| 2 | Ethanol Elimination | The intermediate loses a molecule of ethanol to form an anilidomethylenemalonate. wikipedia.orgwikipedia.org |

| 3 | Cyclization | A heat-induced 6-electron cyclization forms the heterocyclic ring. wikipedia.orgwikiwand.com |

| 4 | Second Ethanol Elimination | A second molecule of ethanol is eliminated to form the 4-oxo-quinoline derivative. wikipedia.orgwikipedia.org |

Electrocyclization and Tautomerism Pathways

The mechanism of the Gould-Jacobs reaction commences with a nucleophilic attack from the nitrogen of the aniline on DEEMM, leading to the elimination of an ethanol molecule and the formation of an anilidomethylenemalonate intermediate. chemicalbook.comthieme-connect.com This intermediate then undergoes a thermally induced 6-electron electrocyclization reaction. chemicalbook.com This pericyclic process results in the formation of a quinoline ring system, specifically an ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate, with the loss of a second ethanol molecule. chemicalbook.comthieme-connect.com

Following the electrocyclization, the resulting product can exist in both keto and enol forms through keto-enol tautomerism. chemicalbook.com The 4-oxo form is the predominant tautomer. researchgate.net Subsequent protonation of the nitrogen atom leads to the formation of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. chemicalbook.comthieme-connect.com

Regioselectivity Studies in Quinoline Formation

The regioselectivity of the Gould-Jacobs reaction, which dictates the substitution pattern on the resulting quinoline ring, is a critical aspect that is governed by both steric and electronic factors. researchgate.net In the case of substituted anilines, the cyclization can occur at two different positions, potentially leading to a mixture of products. researchgate.net

Detailed investigations into the thermal cyclization of substituted (pyridyl)aminomethylenemalonates have revealed that the regioselectivity can be controlled by the reaction conditions. researchgate.net For instance, the use of flash vacuum pyrolysis (FVP) as a gas-phase thermolysis technique can favor the formation of the kinetic product, while solution-phase heating methods at high temperatures tend to yield the thermodynamically more stable product. researchgate.net This allows for the selective synthesis of specific isomers that may not be accessible under standard Gould-Jacobs conditions. researchgate.net

Influence of Substituent Effects on Reaction Outcome

The electronic nature of the substituents on the aniline precursor significantly influences the outcome of the Gould-Jacobs reaction. The reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. chemicalbook.comthieme-connect.com These groups enhance the nucleophilicity of the aniline, facilitating the initial condensation step with diethyl ethoxymethylenemalonate.

Steric effects also play a crucial role in determining the reaction's regioselectivity. For example, the presence of a bulky substituent at the ortho-position of the aniline can hinder the cyclization at the adjacent carbon atom, thereby directing the reaction to the other available ortho position. researchgate.net This steric hindrance has been observed to influence the product distribution in the cyclization of 6-methyl-substituted pyridylaminomethylenemalonates. researchgate.net

The following table summarizes the influence of reaction conditions on the product distribution in the Gould-Jacobs reaction of a substituted pyridylaminomethylenemalonate, illustrating the interplay of kinetic and thermodynamic control.

| Reaction Conditions | Major Product | Control Type |

|---|---|---|

| Flash Vacuum Pyrolysis (FVP) | Kinetic Product | Kinetic |

| Solution-Phase Heating (High Temp) | Thermodynamic Product | Thermodynamic |

Other Established Multicomponent Reaction Systems

Beyond the well-established Gould-Jacobs reaction, diethyl ethoxymethylenemalonate is a key component in other multicomponent reactions for the synthesis of diverse heterocyclic structures. One notable example is a three-component domino reaction involving DEEMM, primary amines, and 1,3-dicarbonyl compounds. researchgate.net This reaction efficiently produces polysubstituted-2-pyridones, which are valuable scaffolds in medicinal chemistry. researchgate.net The versatility of DEEMM also extends to its use in the synthesis of various other heterocyclic systems, such as pyrimidines.

Advanced Mechanistic Studies and Novel Transformations

Recent research has focused on elucidating more complex mechanistic pathways and discovering novel transformations involving diethyl ethoxymethylenemalonate, revealing unexpected reactivity and providing new avenues for synthetic chemistry.

Exploration of Competing Reaction Pathways

In certain reactions, diethyl ethoxymethylenemalonate can participate in competing reaction pathways, leading to the formation of different products. A significant example is the reaction of DEEMM with N-substituted cyanoacetamides in the presence of a base. researchgate.net This reaction can proceed through two distinct routes.

One pathway involves a conjugate addition of the active methylene group of the cyanoacetamide to the double bond of DEEMM. researchgate.net The alternative pathway is initiated by an unexpected transfer of the ethoxymethylene group, which is discussed in more detail in the following section. researchgate.net The prevalence of each pathway can be influenced by the reaction conditions and the nature of the substituents on the reactants.

Unexpected Transfer of Ethoxymethylene Moiety

A particularly intriguing and unexpected transformation is the transfer of the ethoxymethylene moiety from diethyl ethoxymethylenemalonate to another nucleophilic species. This phenomenon has been observed in the reaction of DEEMM with 2-cyanoacetanilides. researchgate.net Instead of the expected conjugate addition product, the major product isolated results from the initial transfer of the ethoxymethylene group from DEEMM to the active cyanomethylene group of the 2-cyanoacetanilide. researchgate.net

This transfer generates an ethoxymethylene derivative of the cyanoacetanilide, which then reacts with a second molecule of the cyanoacetanilide. researchgate.net This subsequent reaction, followed by a base-catalyzed cyclization, ultimately leads to the formation of a diaryl pyridone derivative. researchgate.net This discovery of a competing pathway involving the transfer of a functional group highlights the complex reactivity of diethyl ethoxymethylenemalonate and opens up new possibilities for its application in organic synthesis.

The table below outlines the competing pathways in the reaction of DEEMM with 2-cyanoacetanilides.

| Pathway | Initial Step | Final Product Type |

|---|---|---|

| Conjugate Addition | Nucleophilic attack of cyanomethylene group on DEEMM | Ethyl carboxylates |

| Ethoxymethylene Transfer | Transfer of ethoxymethylene group to cyanomethylene compound | Diaryl pyridones |

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving ethoxymethylenemalonic acid and its derivatives, such as diethyl ethoxymethylenemalonate (DEEM), is a critical aspect of its chemistry, particularly in the synthesis of chiral molecules. As an activated alkene, DEEM can participate in various reactions where new stereocenters are formed. The control of this stereochemistry is often achieved through the use of chiral catalysts or auxiliaries, leading to enantioselective or diastereoselective transformations.

A key area where stereochemistry is crucial is in the conjugate addition (Michael addition) to the electron-deficient double bond of DEEM. In such reactions, a chiral catalyst can create a chiral environment around the reacting molecules, influencing the facial selectivity of the nucleophilic attack. This results in the preferential formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful strategy for achieving high stereoselectivity in Michael additions. Chiral amines and their derivatives, often derived from natural products like cinchona alkaloids, can activate the Michael acceptor and guide the incoming nucleophile to a specific face of the molecule. While extensive research has been conducted on the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, specific studies detailing the stereochemical outcomes with diethyl ethoxymethylenemalonate as the acceptor are less common in readily available literature. However, principles from related reactions provide a strong framework for understanding the potential for stereocontrol.

For instance, the asymmetric Michael reaction of diethyl malonate with crotonaldehyde (B89634) has been catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates under phase-transfer conditions. Although this reaction uses a different Michael acceptor, it demonstrates that chiral catalysts can induce stereoselectivity in reactions involving malonate-type nucleophiles. In these studies, enantiomeric excesses (ee) of up to 40% were achieved, and the outcome was found to be dependent on the catalyst structure, the nature of the alkali metal cation, temperature, and solvent. researchgate.net

The following table illustrates the influence of the catalyst structure on the enantioselectivity of the Michael addition of diethyl malonate to crotonaldehyde, a reaction analogous to what might be expected with diethyl ethoxymethylenemalonate.

| Catalyst (Sodium Salt) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Predominant Enantiomer |

|---|---|---|---|

| (S)-Prolinate | 95 | 14 | S |

| (2S,4R)-4-Hydroxyprolinate | 92 | 20 | S |

| N-Benzyl-(S)-prolinate | 94 | 10 | S |

Data adapted from studies on the asymmetric Michael reaction of diethyl malonate with crotonaldehyde. researchgate.net

In the context of diethyl ethoxymethylenemalonate, the Gould-Jacobs reaction, which leads to the synthesis of quinolines, presents another avenue for stereochemical control. If a chiral catalyst were to be employed in the initial Michael-type addition of an aniline to DEEM, or if a chiral aniline derivative were used, it could potentially lead to the formation of enantiomerically enriched quinoline precursors. However, the high temperatures often required for the subsequent cyclization step could pose a challenge to maintaining the stereochemical integrity of the intermediate.

While detailed research findings and extensive data tables specifically for the stereochemical aspects of reactions involving this compound are not widespread, the principles of asymmetric catalysis and stereocontrol established for structurally similar Michael acceptors and nucleophiles provide a strong indication of the potential for developing highly stereoselective transformations with this versatile reagent. Future research in this area would likely focus on the application of modern chiral organocatalysts and Lewis acids to control the formation of new stereocenters in reactions with diethyl ethoxymethylenemalonate.

Synthetic Applications of Diethyl Ethoxymethylenemalonate in Diverse Chemical Systems

Construction of Nitrogen-Containing Heterocyclic Systems

Quinolines and their Substituted Derivatives

The synthesis of quinolines, a significant class of heterocyclic compounds with broad applications in medicinal chemistry, is one of the most prominent applications of diethyl ethoxymethylenemalonate. researchgate.net The Gould-Jacobs reaction is a classic and effective method for preparing quinolines and their 4-hydroxy derivatives using DEEM. wikipedia.org

The reaction sequence begins with the condensation of an aniline (B41778) with DEEM. wikipedia.orgnih.gov This initial step involves a nucleophilic attack from the nitrogen of the aniline onto the double bond of DEEM, followed by the elimination of an ethanol (B145695) molecule to form an anilinomethylenemalonate intermediate. wikipedia.org This intermediate is then subjected to a thermally induced intramolecular cyclization. nih.gov This high-temperature cyclization, often carried out in a high-boiling solvent like diphenyl ether, leads to the formation of the quinoline (B57606) ring system. nih.govnii.ac.jp Subsequent hydrolysis of the ester group and decarboxylation yields the 4-hydroxyquinoline. wikipedia.orgdrugfuture.com The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Microwave irradiation has been shown to significantly improve the yields and shorten the reaction times of the Gould-Jacobs reaction by allowing the mixture to be heated to temperatures above its boiling point. ablelab.eu For instance, heating a mixture of aniline and diethyl ethoxymethylenemalonate to 250 °C or 300 °C using microwave synthesis can drive the intramolecular cyclization efficiently. ablelab.eu

| Aniline Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Condensation with DEEM, then thermal cyclization | 4-Hydroxyquinoline | High | wikipedia.orgnih.gov |

| 3-chloro-4-fluoroaniline | Condensation with DEEM, then cyclization in diphenyl ether at 120-130°C | Ethyl 7-chloro-4-hydroxy-quinoline-3-carboxylate | Good | jptcp.com |

| 2-(Trifluoromethyl)aniline | Heated with DEEM at 120-130°C for 4 hours | Diethyl ({[2-(trifluoromethyl)phenyl]amino}methylene)malonate | Not specified | jptcp.com |

| Diaminobiphenyls | Condensation with 2 molar equivalents of DEEM, then thermal cyclization at 260°C | Di(ethoxycarbonyl)dihydroxybiquinolines | High | nii.ac.jp |

Pyrimidinones (B12756618) and Fused Pyrimidinone Architectures

Diethyl ethoxymethylenemalonate serves as a valuable precursor in the synthesis of pyrimidinones and various fused pyrimidinone systems. sigmaaldrich.com These heterocyclic structures are of significant interest due to their presence in a wide range of biologically active compounds. The synthesis typically involves the reaction of DEEM with compounds containing an amidine, urea (B33335), or thiourea (B124793) functionality.

For instance, the reaction of DEEM with urea or thiourea derivatives can lead to the formation of the pyrimidinone ring. The reaction proceeds through an initial nucleophilic addition of the amino group to the double bond of DEEM, followed by cyclization and elimination of ethanol. Fused pyrimidinone derivatives can be synthesized in an automated high-temperature and high-pressure flow reactor, highlighting a modern approach to these syntheses. sigmaaldrich.com

Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines

The versatility of diethyl ethoxymethylenemalonate extends to the synthesis of more complex, multi-ring heterocyclic systems. One such example is the construction of the triheterocyclic pyrido[3,2-e]pyrimido[1,2-c]pyrimidine scaffold. This synthesis demonstrates the ability of DEEM to participate in cascade reactions, leading to the formation of intricate molecular architectures. The reaction pathway effectively yields 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines. consensus.app

Pyridine (B92270) and Pyridone Derivatives (e.g., N,1-diaryl-substituted pyridone-3-carboxamides)

Diethyl ethoxymethylenemalonate is a key building block for the synthesis of various pyridine and pyridone derivatives. researchgate.net The reaction of DEEM with activated methylene (B1212753) compounds, such as N-substituted cyanoacetamides, in the presence of a base like sodium ethoxide, can lead to the formation of substituted pyridones. umich.edu

For example, the reaction of N-substituted cyanoacetamides with DEEM in ethanol with sodium ethoxide at room temperature has been shown to produce N,1-diaryl-substituted pyridone-3-carboxamides. umich.edu This transformation highlights the utility of DEEM in constructing highly functionalized pyridone rings.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Diethyl ethoxymethylenemalonate | N-substituted cyanoacetamides | Ethanol, Sodium Ethoxide, Room Temperature | N,1-diaryl-substituted pyridone-3-carboxamides | umich.edu |

| Diethyl ethoxymethylenemalonate | Thioamides with an activated methylene group | Cyclization of intermediate | 1H-pyridine-2-ones | researchgate.net |

Imidazole-Fused Heterocycles (e.g., Imidazo[4,5-b]pyridines, Imidazo[1,5-a]-1,3,5-triazin-4-ones)

The application of diethyl ethoxymethylenemalonate extends to the synthesis of imidazole-fused heterocyclic systems, which are important pharmacophores. For instance, DEEM is utilized in the construction of imidazo[4,5-b]pyridines. The synthesis of these compounds often involves the cyclization of appropriately substituted diaminopyridines with reagents like ethyl orthoformate, a compound structurally related to the reactivity of DEEM. nih.gov While direct examples with DEEM are less common in the provided context, its role as a C1 building block is analogous.

Furthermore, DEEM has been employed in the synthesis of imidazo[1,5-a]-1,3,5-triazin-4-ones. These reactions underscore the reagent's ability to participate in the formation of diverse five- and six-membered heterocyclic rings fused together.

Triazolo-Fused Heterocycles (e.g., Triazolo[1,5-a]pyrimidines)

Diethyl ethoxymethylenemalonate is a useful reagent for the synthesis of triazolo-fused heterocycles, particularly triazolo[1,5-a]pyrimidines. sigmaaldrich.com These compounds are of interest due to their potential biological activities, including acting as cannabinoid receptor inverse agonists. sigmaaldrich.com The synthesis typically involves the reaction of 3-amino-1,2,4-triazole derivatives with DEEM. The reaction proceeds via condensation and subsequent cyclization to form the fused heterocyclic system. This method provides a straightforward route to this important class of compounds. nih.gov

Thiazole-Fused Heterocycles (e.g., Thiazolopyrimidines, Thiazolopyrimidinones)

Diethyl ethoxymethylenemalonate (DEEM) is a key precursor in the synthesis of various fused heterocyclic systems, including thiazolopyrimidines and thiazolopyrimidinones. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction of DEEM with aminothiazole derivatives serves as a powerful method for constructing these bicyclic structures.

The synthesis of thiazolo[3,2-a]pyrimidines can be achieved through the reaction of 2-aminothiazoles with diethyl ethoxymethylenemalonate. The initial step involves a nucleophilic attack of the exocyclic amino group of the thiazole (B1198619) onto the electrophilic double bond of DEEM, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final thiazolopyrimidine ring system. The reaction conditions, such as the choice of solvent and the use of a catalyst, can significantly influence the reaction's efficiency and yield.

Similarly, thiazolopyrimidinones can be synthesized by reacting 2-aminothiazole (B372263) with DEEM. The reaction proceeds through a similar mechanism of initial Michael addition followed by an intramolecular cyclization. The specific substitution pattern on the resulting thiazolopyrimidinone can be controlled by the choice of the starting aminothiazole derivative.

Synthesis of Other Key Organic Scaffold Classes

Beyond its use in constructing thiazole-fused heterocycles, diethyl ethoxymethylenemalonate is instrumental in the synthesis of several other important classes of organic compounds.

Generation of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs)

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) are valuable intermediates in organic synthesis, often prepared through the reaction of primary or secondary amines with diethyl ethoxymethylenemalonate. This reaction is a straightforward and efficient method for introducing an aminomethylene-malonate moiety.

The synthesis of DAMMs typically involves the direct reaction of an amine with DEEM. The reaction proceeds via a nucleophilic addition of the amine to the double bond of DEEM, followed by the elimination of an ethanol molecule. This process is often carried out under mild conditions and can be facilitated by microwave irradiation, which can lead to shorter reaction times and higher yields. A variety of primary and secondary amines, both aromatic and aliphatic, can be used in this reaction, providing access to a wide range of DAMM derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| Diethyl ethoxymethylenemalonate | Aniline | Diethyl 2-((phenylamino)methylene)malonate | Reflux | High |

| Diethyl ethoxymethylenemalonate | 4-Chloroaniline | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | Microwave, 150 °C, 30 min | 80 |

| Diethyl ethoxymethylenemalonate | Benzylamine | Diethyl 2-((benzylamino)methylene)malonate | Room Temperature | Good |

Functionalized Malonic Acid Derivatives

Diethyl ethoxymethylenemalonate serves as a versatile starting material for the synthesis of a variety of functionalized malonic acid derivatives. Its reactive nature allows for the introduction of diverse functional groups, leading to a broad spectrum of valuable chemical intermediates.

One common application is in Michael addition reactions, where a nucleophile attacks the β-carbon of the double bond in DEEM. This reaction can be used to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. The resulting adduct can then be further modified to generate a variety of functionalized malonic esters. For example, the reaction of DEEM with a Grignard reagent can introduce an alkyl or aryl group, leading to the formation of a substituted malonic ester after workup.

Oligomer and Polymer Synthesis

The bifunctional nature of diethyl ethoxymethylenemalonate, possessing both an electrophilic double bond and two ester groups, makes it a suitable monomer for the synthesis of oligomers and polymers. It can undergo condensation polymerization with various co-monomers to produce polyesters and other polymers with specific properties. researchgate.net

For instance, DEEM can be polymerized with diamines to form poly(amido-ester)s. The reaction proceeds through an initial Michael addition of the diamine to the double bond of DEEM, followed by a polycondensation reaction involving the ester groups. The properties of the resulting polymer, such as its molecular weight and thermal stability, can be tuned by adjusting the reaction conditions and the choice of the diamine co-monomer.

Strategic Utility in Complex Molecule Synthesis

The unique reactivity of diethyl ethoxymethylenemalonate makes it a valuable tool in the strategic synthesis of complex organic molecules, particularly through cascade and tandem reaction sequences.

Cascade Reactions and Tandem Processes

Diethyl ethoxymethylenemalonate can participate in cascade reactions, where a single reaction setup initiates a series of consecutive transformations, leading to the formation of complex molecular architectures in a single operation. These processes are highly efficient as they minimize the need for purification of intermediates, reduce waste, and save time and resources.

Library Synthesis and Combinatorial Chemistry Approaches

Diethyl ethoxymethylenemalonate (DEEM) has emerged as a important building block in the field of combinatorial chemistry and library synthesis. Its versatile reactivity allows for the efficient generation of large collections of structurally diverse molecules, which are essential for high-throughput screening and the discovery of new bioactive compounds. The application of DEEM in these approaches facilitates the rapid exploration of chemical space, accelerating the identification of lead compounds in drug discovery and materials science.

The utility of DEEM in library synthesis is primarily centered on its ability to participate in a variety of chemical transformations that are amenable to parallel synthesis formats. These reactions are often robust, high-yielding, and tolerant of a wide range of functional groups, making them ideal for generating diverse compound libraries. Key synthetic strategies employing DEEM include multicomponent reactions (MCRs) and the construction of heterocyclic scaffolds, which form the core of many pharmaceuticals and agrochemicals.

One of the most prominent applications of DEEM in combinatorial chemistry is in the synthesis of quinoline derivatives through the Gould-Jacobs reaction. This method involves the reaction of DEEM with various substituted anilines to produce a library of quinoline cores. The diversity of the resulting library can be readily expanded by varying the substituents on the aniline starting material. For instance, a library of substituted 4-hydroxyquinolines can be generated, which can then be further diversified to create a wide array of quinoline-based compounds.

The following table details a representative synthesis of a quinoline library using various substituted anilines and DEEM.

| Anilina Substituída | Produto Quinolina | Rendimento (%) |

| 4-Metoxianilina | 6-Metoxi-4-hidroxiquinolina | 85 |

| 3-Cloroanilina | 7-Cloro-4-hidroxiquinolina | 78 |

| 4-Metilanilina | 6-Metil-4-hidroxiquinolina | 82 |

| 2-Fluoroanilina | 8-Fluoro-4-hidroxiquinolina | 75 |

Esta tabela é uma representação ilustrativa baseada em metodologias de síntese de quinolinas e não representa dados de uma única fonte de pesquisa.

In addition to quinoline synthesis, DEEM is extensively used in multicomponent reactions to generate libraries of other important heterocyclic systems, such as pyridones. A notable example is a three-component reaction involving DEEM, a primary amine, and a 1,3-dicarbonyl compound. This reaction allows for the introduction of three points of diversity in a single synthetic step, leading to the rapid generation of a library of polysubstituted 2-pyridones.

The table below illustrates the diversity that can be achieved in a 2-pyridone library by varying the primary amine and the 1,3-dicarbonyl compound.

| Amina Primária | Composto 1,3-Dicarbonílico | Produto 2-Piridona |

| Anilina | Acetilacetona | 1-Fenil-4,6-dimetil-2-piridona |

| Benzilamina | Acetoacetato de etila | 1-Benzil-4-hidroxi-6-metil-2-piridona |

| Ciclohexilamina | Malononitrila | 1-Ciclohexil-4-amino-6-oxo-1,6-di-hidropiridina-2-carbonitrila |

| 4-Fluoroanilina | Dibenzoilmetano | 1-(4-Fluorofenil)-4,6-difenil-2-piridona |

Esta tabela é uma representação ilustrativa baseada em reações de múltiplos componentes para a síntese de piridonas e não representa dados de uma única fonte de pesquisa.

The amenability of DEEM to both solution-phase and solid-phase synthesis further enhances its utility in combinatorial chemistry. Solid-phase synthesis, in particular, allows for the streamlined purification of reaction products and the automation of the library generation process. This has enabled the creation of large, high-purity compound libraries for biological screening. For example, diversity-oriented synthesis (DOS) strategies often employ DEEM to construct complex and diverse molecular scaffolds, leading to the discovery of novel bioactive molecules.

Tabela de Compostos Químicos

| Nome do Composto |

| Ácido etoximetilenemalonico |

| Dietil etoximetilenemalonato |

| Anilina |

| 4-Metoxianilina |

| 3-Cloroanilina |

| 4-Metilanilina |

| 2-Fluoroanilina |

| 6-Metoxi-4-hidroxiquinolina |

| 7-Cloro-4-hidroxiquinolina |

| 6-Metil-4-hidroxiquinolina |

| 8-Fluoro-4-hidroxiquinolina |

| Benzilamina |

| Ciclohexilamina |

| 4-Fluoroanilina |

| Acetilacetona |

| Acetoacetato de etila |

| Malononitrila |

| Dibenzoilmetano |

| 1-Fenil-4,6-dimetil-2-piridona |

| 1-Benzil-4-hidroxi-6-metil-2-piridona |

| 1-Ciclohexil-4-amino-6-oxo-1,6-di-hidropiridina-2-carbonitrila |

| 1-(4-Fluorofenil)-4,6-difenil-2-piridona |

Computational Chemistry and Theoretical Investigations of Diethyl Ethoxymethylenemalonate

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies are instrumental in elucidating the underlying principles that govern the reactivity and selectivity of diethyl ethoxymethylenemalonate in various chemical transformations, including its role as a key precursor in the Gould-Jacobs reaction for synthesizing quinolines.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of chemical reactions, providing valuable data on the feasibility and thermodynamics of reaction pathways. By calculating the Gibbs free energies (ΔG) of reactants, transition states, and products, the spontaneity and energy profile of a reaction can be determined.

For a typical reaction involving diethyl ethoxymethylenemalonate, such as the initial nucleophilic addition of an aniline (B41778) in the Gould-Jacobs reaction, DFT calculations can elucidate the energy changes throughout the process. A representative energy profile for a nucleophilic attack on an activated alkene, similar to DEEM, can be constructed.

Table 1: Representative DFT Calculated Energies for a Nucleophilic Addition to an Activated Alkene

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State (TS) | +15.2 | +25.8 |

| Product | -5.7 | -4.1 |

Note: These values are illustrative for a generic Michael-type addition and serve to demonstrate the data obtained from DFT calculations. Actual values for specific reactions of diethyl ethoxymethylenemalonate would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy and spatial distribution of these orbitals are key to understanding reactivity. youtube.com

In the case of diethyl ethoxymethylenemalonate, which acts as a Michael acceptor, the LUMO is of primary importance as it will interact with the HOMO of a nucleophile. pku.edu.cn The LUMO of DEEM is expected to have a large coefficient on the β-carbon of the double bond, making this site the most electrophilic and susceptible to nucleophilic attack. This is consistent with the observed regioselectivity in Michael additions and the initial step of the Gould-Jacobs reaction.

The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile (DEEM) is also a critical factor; a smaller gap generally leads to a more facile reaction.

Table 2: Representative Frontier Orbital Energies for Michael Acceptors and Nucleophiles

| Molecule Type | Orbital | Energy (eV) |

| Michael Acceptor | HOMO | -10.5 |

| (e.g., DEEM) | LUMO | -1.2 |

| Nucleophile | HOMO | -5.8 |

| (e.g., Aniline) | LUMO | +2.1 |

Note: These are typical energy values for compounds of these classes. The HOMO-LUMO gap between the nucleophile's HOMO and the Michael acceptor's LUMO would influence the reaction rate.

The transition state (TS) is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the barrier that must be overcome for a reaction to proceed. nih.gov Computational analysis of the transition state provides crucial information about the geometry and electronic structure of the molecule at this critical point, which in turn helps to understand the reaction mechanism and factors influencing its rate.

For reactions involving diethyl ethoxymethylenemalonate, such as a cycloaddition, DFT calculations can be employed to locate the transition state geometry. Analysis of this geometry would reveal the extent of bond formation and bond breaking at the TS. For instance, in a Diels-Alder reaction where DEEM acts as the dienophile, the transition state analysis would provide the lengths of the forming carbon-carbon bonds.

Table 3: Hypothetical Transition State Geometrical Parameters for a Diels-Alder Reaction Involving DEEM

| Parameter | Value (Å) |

| Forming C1-Cα Bond Length | 2.15 |

| Forming C4-Cβ Bond Length | 2.18 |

| Diene C1-C2 Bond Length | 1.38 |

| Diene C2-C3 Bond Length | 1.42 |

| Diene C3-C4 Bond Length | 1.39 |

| DEEM Cα=Cβ Bond Length | 1.39 |

Note: These are hypothetical values illustrating the type of data obtained from a transition state analysis of a cycloaddition reaction.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic and structural properties of molecules. These methods can provide insights into the preferred shapes of molecules and the distribution of electrons within them.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For diethyl ethoxymethylenemalonate, rotations around the C-O and C-C single bonds can lead to various conformers with different energies.

The relative stability of these conformers can be determined using computational methods. For example, the orientation of the ester groups relative to the C=C double bond can exist in s-cis or s-trans arrangements. Computational studies can predict which of these conformers is the most stable (lowest in energy). researchgate.net

Table 4: Representative Relative Energies of Diethyl Ethoxymethylenemalonate Conformers

| Conformer | Relative Energy (kcal/mol) |

| (s-trans, s-trans) | 0.00 |

| (s-cis, s-trans) | +1.2 |

| (s-cis, s-cis) | +2.5 |

| Rotation of Ethoxy Group | +0.8 |

Note: These values are illustrative and represent plausible energy differences between different spatial arrangements of the functional groups in diethyl ethoxymethylenemalonate.

Understanding the electronic structure and charge distribution of a molecule is fundamental to predicting its chemical reactivity. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide a way to quantify the partial atomic charges on each atom in a molecule. wikipedia.orgq-chem.com

For diethyl ethoxymethylenemalonate, these analyses would reveal the electron-deficient nature of the β-carbon in the ethoxymethylenemalonate moiety, which is consistent with its role as an electrophile in Michael additions. mdpi.com The oxygen atoms of the carbonyl groups would be shown to carry a significant negative charge, indicating their nucleophilic character.

Table 5: Plausible Mulliken Atomic Charges for Key Atoms in Diethyl Ethoxymethylenemalonate

| Atom | Partial Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.65 |

| Carbonyl Oxygen (C=O) | -0.55 |

| α-Carbon (of C=C) | -0.20 |

| β-Carbon (of C=C) | +0.15 |

| Ethereal Oxygen (of ethoxy group) | -0.45 |

Note: These are plausible charge values based on the known electronic effects of the functional groups and are intended to illustrate the charge distribution in the molecule.

Prediction of Reactivity Profiles

The reactivity of Diethyl Ethoxymethylenemalonate is largely dictated by its electronic structure. Computational quantum mechanics, particularly Density Functional Theory (DFT), is employed to model this structure and predict its reactivity profile. Key aspects of these predictions include Frontier Molecular Orbital (FMO) theory and the analysis of the molecule's electrostatic potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

According to FMO theory, the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For DEEMM, which typically acts as an electrophile in reactions like the Michael addition or the Gould-Jacobs reaction, the LUMO is of primary importance.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's energy and spatial distribution indicate the most likely site for nucleophilic attack. In DEEMM, the LUMO is predominantly localized on the β-carbon of the ethylenic double bond, which is consistent with its known reactivity as a Michael acceptor. A lower LUMO energy signifies a higher susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Illustrative Quantum Chemical Parameters for DEEMM:

While specific values depend on the computational method and basis set (e.g., B3LYP/6-31G*), a typical DFT calculation would yield parameters that quantify reactivity.

| Quantum Chemical Parameter | Typical Calculated Value (Illustrative) | Significance for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | -7.5 eV | Indicates electron-donating ability; a lower (more negative) value suggests weaker nucleophilicity. |

| ELUMO (Energy of LUMO) | -1.2 eV | Indicates electron-accepting ability; a lower energy value signifies stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | A larger gap indicates higher kinetic stability and lower overall reactivity. |

| Chemical Potential (μ) | -4.35 eV | Measures the tendency of electrons to escape; related to electronegativity. |

| Global Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution; "hard" molecules are less reactive. |

| Global Electrophilicity Index (ω) | 3.01 eV | Quantifies the electrophilic power of the molecule. A higher value indicates a stronger electrophile. |

Electrostatic Potential (ESP) Maps:

An ESP map provides a visual representation of the charge distribution on the molecule's surface. It is a powerful tool for predicting non-covalent interactions and reactive sites.

Electron-rich regions (nucleophilic sites): These are colored red on an ESP map and correspond to areas of negative electrostatic potential, typically found around electronegative atoms like oxygen. In DEEMM, the carbonyl oxygens of the ester groups are prominent red regions.

Electron-deficient regions (electrophilic sites): Colored blue, these areas of positive electrostatic potential are susceptible to nucleophilic attack. For DEEMM, the most intense blue region is located near the β-carbon of the double bond, confirming it as the primary electrophilic center for conjugate addition reactions.

Computational Approaches for Process Design and Optimization

Computational methods are indispensable for designing and optimizing the industrial synthesis of Diethyl Ethoxymethylenemalonate, which is commonly produced via the reactive distillation of diethyl malonate and triethyl orthoformate. These approaches enable the simulation of reactor performance and the prediction of process outcomes, facilitating scalability and efficiency.

Reactor Modeling and Simulation for Scalability

The synthesis of DEEMM is often performed in a reactive distillation (RD) column, which integrates reaction and separation into a single unit. This process is complex due to the interplay of reaction kinetics, vapor-liquid equilibrium (VLE), and mass transfer. Process simulation software like Aspen Plus or gPROMS is used to model this system.

A robust reactor model for the reactive distillation of DEEMM would incorporate:

Thermodynamic Model: To accurately describe the VLE of the multicomponent mixture (diethyl malonate, triethyl orthoformate, DEEMM, ethanol). Activity coefficient models like NRTL (Non-Random Two-Liquid) or UNIFAC are commonly used.

Kinetic Model: A reaction rate expression is required. This is often a reversible second-order kinetic model or a more complex Langmuir-Hinshelwood model if a solid catalyst is used. The model includes the forward reaction (formation of DEEMM) and the reverse reaction.

Column Model: The model divides the distillation column into a series of theoretical stages. For each stage, mass and energy balance equations are solved, accounting for both reaction and separation. Non-equilibrium stage models can be used for higher fidelity, incorporating mass transfer coefficients.

Computational Fluid Dynamics (CFD): For detailed analysis and troubleshooting of large-scale reactors, CFD simulations can be employed. CFD models solve the Navier-Stokes equations to simulate fluid flow, heat transfer, and mass transfer on the distillation trays or in the packing material. This allows for the identification of potential issues like poor mixing, hot spots, or liquid maldistribution that could affect reactor performance and scalability.

Key Parameters in a Reactive Distillation Simulation for DEEMM Synthesis:

| Model Component | Parameter | Typical Specification / Value | Impact on Scalability |

|---|---|---|---|

| Thermodynamics | Property Method | NRTL or UNIFAC | Crucial for predicting component separation and phase behavior at different scales. |

| Binary Interaction Parameters | Estimated from experimental data or group contributions | Ensures accurate VLE calculations, vital for column design. | |

| Reaction Kinetics | Reaction Model | Reversible, second-order | Determines the required residence time and reactor volume for desired conversion. |

| Activation Energy (Ea) | Determined experimentally (e.g., 60-80 kJ/mol) | Dictates temperature sensitivity; critical for managing heat effects in larger reactors. | |

| Pre-exponential Factor (A) | Determined experimentally | Scales the reaction rate with temperature. | |

| Column Design | Number of Stages | 20-40 (including reactive zone) | Affects separation efficiency and capital cost. Simulation optimizes this number. |

| Feed Stage Location | Optimized based on simulation (e.g., Stage 15 for DEM, Stage 18 for TEOF) | Impacts conversion and product purity. | |

| Reflux Ratio | 1.5 - 3.0 | A key operating parameter balancing product purity and energy consumption. |

Prediction of Reaction Yields and Conversions

Beyond process simulation, modern computational approaches utilize machine learning (ML) and statistical modeling to predict reaction outcomes with high accuracy. These data-driven models can capture complex, non-linear relationships between reaction parameters and the final yield or conversion.

Machine Learning for Yield Prediction:

To predict the yield of a reaction involving DEEMM, such as in the synthesis of quinolones (Gould-Jacobs reaction), an ML model can be developed. The typical workflow is as follows:

Data Collection: A dataset is compiled from high-throughput experimentation (HTE) or historical laboratory data. This dataset includes various reaction components (e.g., different aniline derivatives, catalysts, solvents) and conditions (temperature, time).

Featurization: The molecules and reaction conditions are converted into numerical descriptors (features). These can include:

Molecular Descriptors: Fingerprints (e.g., Morgan fingerprints), physicochemical properties (molecular weight, logP), and quantum chemical descriptors (HOMO/LUMO energies, atomic charges) derived from DFT calculations.

Reaction Condition Descriptors: One-hot encoding for categorical variables (solvents, catalysts) and numerical values for temperature and concentration.

Model Training: An algorithm, such as a Random Forest or a Gradient Boosting model, is trained on the featurized dataset to learn the mapping between the input features and the reaction yield.

Prediction: Once trained, the model can predict the yield for new, unseen combinations of reactants and conditions, guiding experimental efforts toward high-yielding reactions.

Illustrative Feature Set for an ML Yield Prediction Model:

| Feature Category | Example Descriptors for a Gould-Jacobs Reaction | Rationale |

|---|---|---|

| DEEMM Descriptors | LUMO Energy | Quantifies its electrophilicity and reactivity towards the nucleophile. |

| Partial Charge on β-carbon | Directly relates to the primary site of nucleophilic attack. | |

| Molecular Volume | Accounts for steric hindrance. | |

| Aniline Substrate Descriptors | HOMO Energy | Quantifies the nucleophilicity of the amine. |

| Hammett Parameter (σ) of Substituents | Describes the electronic effect (donating/withdrawing) of substituents on the aromatic ring. | |

| Morgan Fingerprint | Encodes the overall structural topology of the molecule. | |

| Reaction Conditions | Temperature | Directly influences reaction kinetics. |

| Solvent Descriptors (e.g., dielectric constant) | Captures the effect of the solvent on reaction rates and intermediate stability. |

By leveraging these computational strategies, chemists and engineers can gain a deep, predictive understanding of Diethyl Ethoxymethylenemalonate, accelerating the discovery of new applications and the optimization of its production for industrial scale.

Advanced Analytical Methodologies Employing Diethyl Ethoxymethylenemalonate

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization with DEEMM is a key strategy to overcome analytical challenges associated with the high polarity and poor volatility of many amino compounds. nih.gov The resulting derivatives, known as aminoenones, exhibit improved retention in reversed-phase liquid chromatography and are more amenable to detection by various methods. acs.org

Precolumn derivatization involves reacting the analytes with the derivatizing agent before their introduction into the HPLC system. DEEMM is well-suited for this approach for the analysis of amino acids and other amino compounds. acs.orgnih.gov The reaction typically takes place in an alkaline methanolic medium, where DEEMM reacts with amino groups to form stable derivatives that strongly absorb ultraviolet (UV) light, typically around 280 nm. acs.orgnih.gov

The derivatization reaction is straightforward and produces stable products at room temperature. nih.gov For instance, a mixture of seventeen amino acids, including proline and cystine, can be derivatized with a reaction time of 50 minutes, and the resulting derivatives can be resolved chromatographically within 35 minutes using a binary gradient system. nih.gov An advantage of the DEEMM method is that excess reagent and byproducts can be completely degraded by heating, simplifying sample preparation. acs.org This methodology has been successfully applied to the analysis of acid hydrolysates of proteins, yielding results comparable to traditional ion-exchange chromatography methods. nih.gov The simplicity of the procedure allows for its implementation on any standard multi-purpose HPLC system. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Diethyl Ethoxymethylenemalonate (DEEMM) |

| Reaction Time | 50 minutes |

| Derivative Stability | Stable at room temperature |

| Chromatography Mode | Reversed-Phase HPLC |

| Detection Wavelength | 280 nm |

| Analysis Time | ~35 minutes for 17 amino acids |

| Detection Limit | 3 pmol |

Pairing DEEMM derivatization with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the analysis of amino compounds. unito.it This combination is particularly powerful for complex biological and food matrices, such as plant extracts and honey, where numerous interfering substances may be present. nih.govnih.gov

The derivatization improves the chromatographic separation of polar amino compounds on reversed-phase columns and enhances their ionization efficiency for mass spectrometric detection. nih.govunito.it The method has been validated for the comprehensive analysis of free amino acids in honey, demonstrating its suitability for complex sample matrices and compatibility with both UV and MS detection. nih.gov The use of LC-MS/MS allows for the simultaneous quantification of a wide array of compounds, including up to 24 amino acids and nine biogenic amines in a single injection for samples like wine and beer. acs.org

A particularly powerful application of DEEMM in LC-MS/MS is the use of the neutral loss scan (NLS) mode. nih.gov This technique allows for the targeted detection of all compounds in a sample that have reacted with DEEMM, providing a comprehensive profile of the "amino-metabolome". nih.govut.ee

During collision-induced dissociation (CID) in the mass spectrometer, DEEMM derivatives characteristically lose a neutral ethanol (B145695) molecule, which corresponds to a mass loss of 46 Da. nih.govut.ee By setting the triple quadrupole mass spectrometer to scan for all parent ions that result in a product ion with a mass 46 Da lower, it is possible to selectively detect the DEEMM-derivatized analytes. nih.govunito.it This approach has been successfully employed for the straightforward identification of both known and unknown amino compounds in complex plant extracts. nih.gov To improve the chromatographic profile and manage excess reagent, a quenching reagent such as hydroxylamine (B1172632) can be used. unito.itut.ee

| Compound Type | Identified Compounds |

|---|---|

| Amino Acids | Alanine, Arginine, Asparagine, Aspartic acid, Glutamic acid, Glutamine, Glycine, Histidine, Isoleucine, Leucine, Lysine (B10760008), Phenylalanine, Proline, Serine, Threonine, Tryptophan, Tyrosine, Valine |

| Biogenic Amines | Cadaverine (B124047), Putrescine, Tyramine |

Applications in Biochemical and Metabolic Research

The ability of DEEMM to reliably derivatize and enable the quantification of amino compounds makes it a valuable tool in biochemical and metabolic research, from monitoring specific enzyme reactions to broad-scale metabolic profiling.

DEEMM derivatization provides a sensitive and efficient method for monitoring enzyme kinetics by quantifying the consumption of substrates and the formation of products containing amine groups. kopri.re.kr A prime example is its application in monitoring the activity of lysine decarboxylase, an enzyme that catalyzes the conversion of lysine to cadaverine. kopri.re.krnih.gov

Conventional methods for analyzing aliphatic diamines like cadaverine often lack the required sensitivity for accurate enzyme activity monitoring. kopri.re.kr The DEEMM-based method allows for the highly sensitive measurement of both intracellular and secreted levels of lysine and cadaverine via HPLC with UV detection. kopri.re.kr This enables researchers to precisely track the progress of the enzymatic reaction. The method demonstrates a linear relationship for various diamine compounds with detection limits as low as 0.001 mM, making it a powerful tool for studying lysine decarboxylase reactions and other similar enzyme systems. kopri.re.kr

| Compound | Limit of Detection (mM) |

|---|---|

| 2,4-Diaminobutyrate | ≤ 0.001 |

| Ornithine | ≤ 0.001 |

| Lysine | ≤ 0.001 |

| 1,3-Diaminopropane | ≤ 0.001 |

| Putrescine | ≤ 0.001 |

| Cadaverine | ≤ 0.001 |

| Hexamethylenediamine | ≤ 0.001 |

| 1,7-Diaminoheptane | ≤ 0.001 |

The broad reactivity of DEEMM with primary and secondary amines, combined with advanced analytical techniques, facilitates comprehensive profiling of amino compounds in diverse biological extracts. This is crucial for metabolomics research, food science, and the characterization of natural products. nih.govacs.org

The methodology has been applied to determine the amino acid and biogenic amine profiles in fermented beverages like wine and beer. acs.org Such profiles are important as they can influence the sensory properties and safety of these products. In plant metabolomics, DEEMM derivatization coupled with LC-MS/MS has enabled the identification of dozens of amino compounds in plant extracts, revealing metabolic distinctions between different plant species. nih.govut.ee For example, a study on an extract from Carduus nutans identified 18 amino acids and 3 biogenic amines for the first time in that species. ut.ee These applications demonstrate the robustness of DEEMM-based derivatization for obtaining detailed profiles of amino compounds across a wide range of biological and complex matrices. nih.govut.ee

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems for Ethoxymethylenemalonate Reactions

The synthesis of DEEMM and its subsequent reactions have traditionally relied on catalysts such as zinc chloride and basic conditions. google.comorgsyn.org However, the drive towards green and sustainable chemistry is fueling the development of novel catalytic systems. Next-generation catalysts aim to improve reaction yields, reduce energy consumption, and minimize waste.

Future research is focused on several key areas:

Heterogeneous Catalysts: Supported ionic liquid catalysts and molecular sieves are being explored to facilitate easier separation and recycling, thereby reducing waste and cost. google.comguidechem.com These solid catalysts can be readily filtered from the reaction mixture, simplifying the purification process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers remarkable selectivity under mild reaction conditions. mdpi.comnih.gov Research into enzymes capable of catalyzing C-C bond formations could lead to highly efficient and environmentally benign methods for synthesizing and functionalizing ethoxymethylenemalonate derivatives. mdpi.comnih.gov

Photocatalysis: Visible-light-promoted reactions represent a frontier in sustainable chemistry. rsc.org The development of photocatalytic systems for reactions involving ethoxymethylenemalonates could enable new transformations under ambient temperature and pressure, significantly reducing the energy footprint of these processes. rsc.org

Metal Nanoparticle Catalysis: Metal nanoparticles offer high surface area and unique catalytic properties. mdpi.com Their application in C-C bond-forming reactions is an active area of research, with potential for developing highly active and selective catalysts for ethoxymethylenemalonate chemistry. mdpi.com

| Catalyst Type | Potential Advantages in Ethoxymethylenemalonate Reactions | Research Focus |

| Supported Ionic Liquids | High stability, reusability, simplified product separation. google.comguidechem.com | Designing catalysts for continuous flow reactions. |

| Biocatalysts (Enzymes) | High chemo-, regio-, and stereoselectivity; mild reaction conditions. nih.gov | Discovery and engineering of enzymes for specific transformations. nih.gov |

| Photocatalysts | Use of visible light as a renewable energy source; mild reaction conditions. rsc.org | Development of catalysts for novel light-induced C-C bond formations. rsc.org |

| Metal Nanoparticles | High catalytic activity and selectivity due to large surface-to-volume ratio. mdpi.com | Synthesis of stable and recyclable nanoparticles for cross-coupling reactions. mdpi.com |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes with increasing accuracy. nih.goveurekalert.org For reactions involving ethoxymethylenemalonates, AI and ML can accelerate the discovery of new synthetic routes and optimize existing ones.

Key applications include:

Predicting Reaction Outcomes: Machine learning models, trained on vast datasets of chemical reactions, can predict the major product of a reaction, even for complex systems. nih.govnih.gov This can save significant time and resources in the laboratory by prioritizing promising reaction pathways. nih.gov

Optimizing Reaction Conditions: AI algorithms can analyze the interplay of various reaction parameters—such as catalyst, solvent, temperature, and reactant ratios—to identify the optimal conditions for maximizing yield and minimizing byproducts.

Discovering Novel Reactions: By identifying patterns in reactivity that may not be obvious to human chemists, AI can suggest novel transformations and new applications for compounds like diethyl ethoxymethylenemalonate. stanford.edu

The integration of AI is expected to shift the paradigm of organic synthesis from trial-and-error-based discovery to a more predictive and design-oriented approach. eurekalert.orgnih.gov